REACTION_CXSMILES
|
CO[CH:3]1[CH2:8][NH:7][CH2:6][CH2:5][N:4]1[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1.[C:15](=[O:18])([O-])[O-].[K+].[K+].Br[CH2:22][CH2:23][Cl:24]>CN(C=O)C>[CH3:15][O:18][C:14]1[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=1[N:4]1[CH2:3][CH2:8][N:7]([CH2:22][CH2:23][Cl:24])[CH2:6][CH2:5]1 |f:1.2.3|
|
Name
|
o-methoxyphenylpiperazine
|
Quantity
|
19.2 g
|
Type
|
reactant
|
Smiles
|
COC1N(CCNC1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
13.8 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
BrCCCl
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
then extracted with methyl tert-butyl ether
|
Type
|
WASH
|
Details
|
the organic phases were washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
subsequently concentrated
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in ethyl acetate
|
Type
|
CUSTOM
|
Details
|
the hydrochloride was precipitated out by addition of 30% strength isopropanol/HCI solution
|
Type
|
FILTRATION
|
Details
|
filtered off with suction
|
Type
|
CUSTOM
|
Details
|
dried at 40° C. in a vacuum
|
Type
|
CUSTOM
|
Details
|
drying oven
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
COC1=C(C=CC=C1)N1CCN(CC1)CCCl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |